molecular formula C7H10N2S B170267 4-((Methylthio)methyl)pyridin-2-amine CAS No. 179554-98-4

4-((Methylthio)methyl)pyridin-2-amine

Cat. No.: B170267
CAS No.: 179554-98-4
M. Wt: 154.24 g/mol
InChI Key: UQSOFBRAWXUTLJ-UHFFFAOYSA-N
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Description

4-((Methylthio)methyl)pyridin-2-amine is an organic compound with the molecular formula C7H10N2S. It is a pale-yellow to yellow-brown solid at room temperature . This compound is characterized by the presence of a pyridine ring substituted with a methylthio group at the 4-position and an amine group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Methylthio)methyl)pyridin-2-amine typically involves the reaction of 4-chloromethylpyridine with methylthiolate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-((Methylthio)methyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-((Methylthio)methyl)pyridin-2-amine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-((Methylthio)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 4-((Methylthio)methyl)pyridin-2-amine is unique due to the presence of both the methylthio and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research applications .

Properties

IUPAC Name

4-(methylsulfanylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSOFBRAWXUTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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